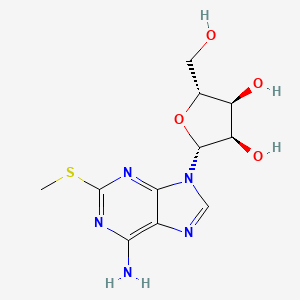

2-(Methylsulfanyl)-9-pentofuranosyl-9h-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-amino-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDEAZTAFKOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961410 | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-39-9 | |

| Record name | NSC36900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways Involving 2 Methylthioadenosine

The Methionine Salvage Pathway (MTA Cycle/Yang Cycle)

The Methionine Salvage Pathway is a universally conserved series of enzymatic reactions that recycles the sulfur-containing metabolite 5'-methylthioadenosine back to methionine. researchgate.netfrontiersin.org This pathway is crucial for maintaining the cellular pool of methionine, an essential amino acid, and for salvaging the sulfur atom and methyl group from MTA. researchgate.net The cycle is particularly important in tissues and organisms with high rates of polyamine or ethylene (B1197577) biosynthesis. nih.govnih.gov

The primary source of 2-Methylthioadenosine in most organisms is the biosynthesis of polyamines such as spermidine (B129725) and spermine (B22157). ontosight.airesearchgate.net In this process, decarboxylated S-adenosylmethionine (SAM) serves as the aminopropyl group donor. researchgate.net The transfer of this group to putrescine to form spermidine, and subsequently to spermidine to form spermine, results in the formation of MTA as a byproduct. researchgate.netresearchgate.net In yeast, it has been demonstrated that over 98% of MTA is generated through this pathway. researchgate.net The continuous production of polyamines necessitates an efficient mechanism for MTA removal and recycling to prevent its accumulation and potential inhibitory effects on cellular processes. aacrjournals.org

The conversion of MTA back to methionine and adenine (B156593) involves a series of enzymatic steps. In animals, the initial and rate-limiting step is catalyzed by Methylthioadenosine Phosphorylase (MTAP), which cleaves MTA into adenine and 5'-methylthioribose-1-phosphate (MTR-1-P). portlandpress.complos.org In contrast, bacteria and plants utilize a two-step process involving 5'-Methylthioadenosine Nucleosidase (MTN) to produce adenine and 5-methylthioribose (MTR), followed by the phosphorylation of MTR to MTR-1-P by Methylthioribose Kinase (MTK). nih.gov

Methylthioadenosine Phosphorylase (MTAP) is a key enzyme that catalyzes the reversible phosphorolytic cleavage of MTA to adenine and MTR-1-P. portlandpress.comnih.gov This reaction is the sole catabolic pathway for MTA in mammals, providing a crucial link between polyamine metabolism and the salvage of adenine and methionine. nih.govplos.org All normal cells and tissues exhibit significant MTAP activity, underscoring the importance of this salvage pathway throughout the human body. nih.gov

The expression of the human MTAP gene is regulated by the CCAAT-binding factor (CBF)/NF-Y transcription factor. nih.gov Studies have shown that in certain cancer cells, such as colon carcinoma, MTAP expression can be strongly upregulated, a process controlled by the LEF/TCF/β-catenin signaling pathway. nih.gov Conversely, MTAP expression can be downregulated by oxidative stress. plos.org Reactive oxygen species can inactivate the MTAP enzyme through the specific oxidation of cysteine residues, which may serve as a regulatory mechanism to maintain intracellular MTA levels under conditions of inflammation. portlandpress.com

Table 1: Regulation of Methylthioadenosine Phosphorylase (MTAP)

| Regulatory Factor | Effect on MTAP | Cellular Context | Reference |

| CBF/NF-Y | Upregulation | Transcriptional regulation | nih.gov |

| LEF/TCF/β-catenin | Upregulation | Colon carcinoma cells | nih.gov |

| Oxidative Stress | Downregulation/Inactivation | Inflammation, Liver cells | portlandpress.complos.org |

In bacteria and plants, the initial step of MTA recycling is catalyzed by 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTN), also known as MTA/SAH nucleosidase. nih.govnih.gov This enzyme hydrolyzes the glycosidic bond in MTA to yield adenine and 5-methylthioribose (MTR). oup.comresearchgate.net MTN exhibits broad substrate specificity, acting on MTA, S-adenosylhomocysteine (SAH), and 5'-deoxyadenosine. nih.govdrugbank.com The enzyme's activity is crucial for recycling adenine and methionine and for preventing the accumulation of inhibitory byproducts of S-adenosylmethionine-dependent reactions. nih.gov

Studies on MTN from various organisms have revealed differences in substrate specificity. For instance, recombinant OsMTN from rice can metabolize S-adenosylhomocysteine at about 16% of the rate it metabolizes MTA. oup.comresearchgate.net The enzyme's activity is also influenced by the nature of the 5'-alkylthio substitution on the substrate. nih.gov

Table 2: Substrate Specificity of 5'-Methylthioadenosine Nucleosidase (MTN)

| Substrate | Relative Activity (%) | Organism | Reference |

| 5'-Methylthioadenosine (MTA) | 100 | Rice (Oryza sativa) | oup.comresearchgate.net |

| S-Adenosylhomocysteine (SAH) | 15.9 | Rice (Oryza sativa) | oup.comresearchgate.net |

| Phenylthioadenosine (PhTA) | ~50 | Tomato | oup.com |

| 5'-Iodoadenosine (IAdo) | ~50 | Tomato | oup.com |

Following the action of MTN in bacteria and plants, Methylthioribose Kinase (MTK) catalyzes the phosphorylation of the C-1 hydroxyl group of MTR to produce 5-methylthioribose-1-phosphate (MTR-1-P). nih.gov This step is essential for committing the ribose moiety of MTA to the methionine regeneration pathway. MTK is found in prokaryotes and plants but is absent in animals, where MTAP directly produces MTR-1-P. nih.govresearchgate.net The expression of MTK genes can be regulated by factors such as sulfur availability, highlighting the pathway's role in sulfur metabolism. nih.gov

The Methionine Salvage Pathway provides an alternative route for methionine regeneration, directly from the MTA produced during polyamine synthesis. oncotarget.com This recycling of the methylthio group is crucial for maintaining the SAM pool, especially under conditions of high demand for polyamines or ethylene. nih.govnih.gov By salvaging both the sulfur and the methyl group, the MTA cycle reduces the cell's dependence on de novo methionine synthesis and ensures the efficient utilization of this essential amino acid. researchgate.net This interplay underscores the central role of MTA metabolism in maintaining cellular homeostasis and supporting vital biosynthetic processes.

Anaerobic Methionine Salvage Pathways and Metabolites

While most organisms utilize an oxygen-dependent "universal" methionine salvage pathway (MSP) to recycle the sulfur-containing byproduct 5'-methylthioadenosine (MTA), certain anaerobic and facultatively anaerobic bacteria have evolved distinct, oxygen-independent mechanisms. pnas.org Research in phototrophic bacteria such as Rhodospirillum rubrum and Rhodopseudomonas palustris has identified an exclusively anaerobic MSP that couples the metabolism of MTA to the formation of ethylene gas. pnas.org

This anaerobic pathway prevents the toxic accumulation of MTA and salvages essential sulfur for cellular processes. The pathway proceeds through a series of enzymatic steps that differ significantly from the aerobic version. In vivo analysis of gene deletion strains has demonstrated that this anaerobic MSP functions through the sequential action of MTA phosphorylase (MtnP), 5-(methylthio)ribose-1-phosphate isomerase (MtnA), and an aldolase-like protein (Ald2). pnas.org This series of reactions generates 2-(methylthio)acetaldehyde as a key intermediate, which is subsequently reduced to 2-(methylthio)ethanol (B31312). pnas.org This 2-(methylthio)ethanol is then further metabolized as a usable organic sulfur source, which in the process generates stoichiometric amounts of ethylene. pnas.org

Interestingly, under aerobic conditions, Rhodopseudomonas palustris can employ a different pathway, the DHAP-methanethiol shunt, which also begins with the conversion of MTA to 2-(methylthio)ethanol but ultimately yields methanethiol. nih.govasm.org The anaerobic pathway is referred to as the DHAP-ethylene shunt. nih.govasm.org Phylogenetic analyses suggest that the genes encoding the enzymes for the anaerobic pathway are widespread among bacteria found in soil and freshwater environments. pnas.org

Table 1: Key Metabolites and Enzymes in the Anaerobic Methionine Salvage Pathway

| Enzyme | Substrate | Product(s) | Reference |

|---|---|---|---|

| MTA phosphorylase (MtnP) | 5'-Methylthioadenosine (MTA) | 5-(methylthio)ribose-1-phosphate + Adenine | pnas.org |

| 5-(methylthio)ribose-1-phosphate isomerase (MtnA) | 5-(methylthio)ribose-1-phosphate | 5-(methylthio)ribulose-1-phosphate | pnas.org |

| Aldolase-like protein (Ald2) | 5-(methylthio)ribulose-1-phosphate | 2-(methylthio)acetaldehyde + Dihydroxyacetone phosphate | pnas.org |

| Alcohol dehydrogenase (putative) | 2-(methylthio)acetaldehyde | 2-(methylthio)ethanol | pnas.orgasm.org |

Generation of 2-Methylthioadenosine as a Byproduct in Other Biosynthetic Routes

2-Methylthioadenosine (MTA) is a ubiquitous metabolic byproduct, generated from S-adenosyl-L-methionine (SAM) in several crucial biosynthetic pathways across various domains of life, including bacteria, plants, and mammals. oup.comresearchgate.net Its formation is an unavoidable consequence of reactions that utilize specific moieties of the SAM molecule, leaving MTA as the remaining structure. The constant production of MTA necessitates efficient salvage pathways to recycle its components—adenine and the methylthioribose group—and to prevent its accumulation, which can be inhibitory to cellular processes. researchgate.netoncotarget.com

Polyamine Biosynthesis

The synthesis of polyamines, such as spermidine and spermine, is a primary source of MTA production. researchgate.netjcancer.org Polyamines are essential for cell growth, proliferation, and differentiation. Their synthesis involves the transfer of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to a putrescine molecule (to form spermidine) and subsequently to a spermidine molecule (to form spermine). oup.com Each of these transfer reactions, catalyzed by spermidine synthase and spermine synthase respectively, releases one molecule of MTA. oncotarget.com

In the yeast Saccharomyces cerevisiae, it has been demonstrated that over 98% of the total MTA produced originates as a byproduct of the polyamine biosynthetic pathway. researchgate.net The intracellular accumulation of MTA can act as a feedback inhibitor of spermidine synthase, thereby providing a mechanism for the indirect regulation of cellular polyamine levels. researchgate.net In mammals, the high rate of polyamine synthesis, particularly in tissues like the prostate, underscores the critical importance of the methionine salvage pathway to recycle MTA and sustain the metabolic flux required for these processes. oncotarget.com

Table 2: MTA Generation in Polyamine Biosynthesis

| Enzyme | Reaction | Byproduct | Reference |

|---|---|---|---|

| Spermidine synthase | dcSAM + Putrescine → Spermidine | 2-Methylthioadenosine (MTA) | oup.com |

| Spermine synthase | dcSAM + Spermidine → Spermine | 2-Methylthioadenosine (MTA) | oup.comoncotarget.com |

Nicotianamine (B15646) Biosynthesis

In plants and fungi, the synthesis of the non-proteinogenic amino acid nicotianamine (NA) is another significant source of MTA. nih.gov Nicotianamine functions as a crucial low-molecular-mass metal chelator, playing central roles in the homeostasis and long-distance transport of essential micronutrients like iron, zinc, and copper. nih.govbiorxiv.org

The biosynthesis of a single molecule of nicotianamine is catalyzed by the enzyme nicotianamine synthase (NAS). This enzyme utilizes three molecules of S-adenosylmethionine (SAM) as substrates. nih.govbiorxiv.org The reaction involves the sequential transfer of the 2-aminobutyrate moieties from each of the three SAM molecules to form the final NA structure. As a direct consequence of this condensation reaction, three molecules of MTA are released as byproducts. nih.govbiorxiv.org Therefore, in plants, MTA is a common byproduct generated from the distinct biosynthetic pathways of polyamines, ethylene, and nicotianamine. oup.com

Table 3: MTA Generation in Nicotianamine Biosynthesis

| Enzyme | Reaction | Byproduct | Reference |

|---|---|---|---|

| Nicotianamine synthase (NAS) | 3 S-adenosylmethionine → 1 Nicotianamine | 3 2-Methylthioadenosine (MTA) | nih.govbiorxiv.org |

Ethylene Biosynthesis in Plants

The production of the gaseous plant hormone ethylene is fundamentally linked to the generation of MTA. Ethylene regulates a vast array of developmental processes, including seed germination, fruit ripening, senescence, and responses to biotic and abiotic stress. oup.com The biosynthesis of ethylene begins with the amino acid methionine, which is converted to S-adenosylmethionine (SAM). encyclopedia.pubmdpi.com

The first committed and often rate-limiting step in the ethylene biosynthetic pathway is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to ethylene. oup.com This reaction is catalyzed by the enzyme ACC synthase (ACS). encyclopedia.pubmdpi.com In this enzymatic step, the SAM molecule is cleaved, yielding not only ACC but also one molecule of MTA as a byproduct. oup.comencyclopedia.pub To ensure a continuous and sustainable supply of methionine for high rates of ethylene production, plants employ a modified methionine cycle, known as the Yang Cycle. encyclopedia.pubnih.gov This salvage pathway is essential for recycling the methylthiol group from MTA back into methionine, thus conserving sulfur and maintaining the precursor pool for ongoing ethylene synthesis. oup.comnih.gov

Table 4: MTA Generation in Ethylene Biosynthesis

| Enzyme | Reaction | Byproduct(s) | Reference |

|---|---|---|---|

| ACC synthase (ACS) | S-adenosylmethionine → 1-aminocyclopropane-1-carboxylic acid (ACC) | 2-Methylthioadenosine (MTA) | oup.comencyclopedia.pubmdpi.com |

Molecular Mechanisms of 2 Methylthioadenosine Action and Cellular Signaling

Purinergic Receptor Agonism and Antagonism

The phosphorylated derivative of MTA, 2-MeS-ADP, is a potent agonist for several subtypes of the P2Y receptor family. medchemexpress.comrndsystems.com P2Y receptors are activated by extracellular nucleotides like adenosine (B11128) diphosphate (B83284) (ADP) and play crucial roles in processes such as platelet aggregation and vascular function. nih.govmdpi.com The interaction of 2-MeS-ADP with these receptors is characterized by high affinity and subtype selectivity, leading to the activation of specific downstream signaling pathways.

2-MeS-ADP is a recognized and selective agonist for the P2Y1 receptor. rndsystems.comnih.gov Studies on rat hepatocytes have demonstrated that both 2-MeS-ADP and its triphosphate counterpart, 2-methylthioATP (2-MeS-ATP), can act as agonists at the P2Y1 receptor, inducing intracellular calcium (Ca²⁺) transients. nih.gov This provides strong evidence that the effects are mediated by a P2Y1 receptor. nih.gov The potency of 2-MeS-ADP at the human P2Y1 receptor has been quantified with a pEC₅₀ value of 8.29. medchemexpress.comrndsystems.com The P2Y1 receptor is primarily coupled to Gαq proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing the release of calcium from intracellular stores. mdpi.comresearchgate.net

The P2Y12 receptor is a key player in ADP-mediated platelet aggregation and is a significant target for antithrombotic drugs. nih.govmdpi.commdpi.com 2-MeS-ADP is a potent agonist at the human P2Y12 receptor, with a reported EC₅₀ value of 5 nM. medchemexpress.com Activation of the P2Y12 receptor, which is coupled to the Gαi protein, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. medchemexpress.comrndsystems.comresearchgate.net This reduction in cAMP contributes to platelet activation and aggregation. medchemexpress.commdpi.com

Conversely, a related compound, 2-methylthioadenosine 5'-monophosphate (2MeSAMP), acts as a P2Y12 antagonist. nih.govnih.gov Interestingly, 2MeSAMP has been shown to inhibit human platelet aggregation by causing a substantial increase in platelet cAMP levels. This elevation of cAMP is independent of Gαi signaling and functional P2Y12 receptors, suggesting that 2MeSAMP interacts with another unidentified G-protein coupled receptor that couples to Gαs to stimulate cAMP production. nih.govnih.gov

2-MeS-ADP also demonstrates potent agonistic activity at the P2Y13 receptor. medchemexpress.comrndsystems.com The P2Y13 receptor shares significant sequence homology with the P2Y12 receptor and is also coupled to Gαi proteins. researchgate.net Research has established EC₅₀ values for 2-MeS-ADP of 19 nM for the human P2Y13 receptor and 6.2 nM for the mouse P2Y13 receptor. medchemexpress.com In various cell-based assays, 2-MeS-ADP has been shown to be more potent than ADP at displacing radioligands and stimulating downstream signaling pathways mediated by the P2Y13 receptor. researchgate.net Activation of P2Y13 by its selective agonist 2-MeS-ADP has been observed to induce an increase in intracellular calcium. biorxiv.org

| Receptor Subtype | Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| P2Y1 | Human | pEC₅₀ | 8.29 | medchemexpress.comrndsystems.com |

| P2Y12 | Human | EC₅₀ | 5 nM | medchemexpress.com |

| P2Y13 | Human | EC₅₀ | 19 nM | medchemexpress.comrndsystems.com |

| P2Y13 | Mouse | EC₅₀ | 6.2 nM | medchemexpress.com |

The signaling of 2-Methylthioadenosine derivatives through purinergic receptors is fundamentally linked to their modulation of G-protein coupled pathways.

Gαi-coupled Pathways: The P2Y12 and P2Y13 receptors are coupled to the inhibitory G-protein, Gαi. medchemexpress.comresearchgate.netresearchgate.net When 2-MeS-ADP activates these receptors, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. medchemexpress.comrndsystems.com This is a primary mechanism by which 2-MeS-ADP induces platelet aggregation. medchemexpress.com

Gαq-coupled Pathways: The P2Y1 receptor is coupled to Gαq proteins. mdpi.comresearchgate.net Agonism by 2-MeS-ADP at this receptor activates the phospholipase C (PLC) pathway, resulting in increased intracellular calcium levels. nih.gov

Gαs-coupled Pathways: While the agonistic action of 2-MeS-ADP primarily involves Gαi and Gαq, the antagonistic action of 2MeSAMP at the P2Y12 receptor has been linked to a Gαs-mediated pathway. nih.gov This results in the stimulation of adenylyl cyclase and an increase in cAMP, a pathway typically associated with Gαs-coupled receptors. nih.govfrontiersin.org However, this effect was not mediated by adenosine A2a receptors, suggesting the involvement of an as-yet-unidentified receptor. nih.govnih.gov

Adenosine Receptor Interactions

In addition to the action of its phosphorylated derivatives on P2Y receptors, the parent nucleoside, 2-Methylthioadenosine (MTA), directly interacts with adenosine receptors. nih.gov It is important to note that nucleotide derivatives like 2-MeS-ADP can be metabolized in biological systems to the corresponding nucleoside, 2-methylthioadenosine, which can then act on these adenosine receptors. nih.gov Adenosine receptors are also G-protein coupled receptors and are crucial in modulating inflammation and immune responses. nih.govbiorxiv.org

MTA has been shown to function as an adenosine receptor agonist, specifically signaling through the A2a and A2b receptor subtypes. nih.gov In macrophages, MTA can inhibit the production of pro-inflammatory cytokines and prevent the upregulation of activation markers by acting through these A2a and A2b receptors. nih.gov Both A2a and A2b receptors are coupled to the Gαs protein, and their activation typically leads to an increase in intracellular cAMP levels, which in turn mediates anti-inflammatory effects. frontiersin.orgnih.gov

Impact on Inflammatory Signaling Pathways (e.g., TLR responses, NF-κB)

2-Methylthioadenosine (MTA) has been shown to exert significant immunomodulatory effects by influencing key inflammatory signaling pathways. Research indicates that MTA can reprogram the activation of macrophages and other immune cells in response to pathogen-associated molecular patterns (PAMPs). This modulation is critical in balancing pathogen clearance with the prevention of excessive tissue damage from inflammation.

One of the primary mechanisms through which MTA mediates its anti-inflammatory effects is by suppressing Toll-like receptor (TLR)-induced signaling. TLRs are a class of proteins that play a pivotal role in the innate immune system by recognizing microbial components. Upon activation, TLRs trigger a signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB), culminating in the production of pro-inflammatory cytokines.

Studies have demonstrated that MTA can inhibit the production of tumor necrosis factor-alpha (TNF-α) stimulated by various TLR ligands. This inhibitory action is not limited to a single TLR but appears to be a broader effect on TLR signaling. Furthermore, MTA has been observed to reduce NF-κB signaling, a central hub for inflammatory gene expression. The mechanism for this suppression is linked to its structural similarity to adenosine, allowing it to signal through adenosine A2 receptors. Activation of these receptors is known to have anti-inflammatory effects, including the reduction of NF-κB signaling, partly through the production of cyclic AMP (cAMP). By engaging these receptors, MTA can effectively dampen the inflammatory response initiated by TLR activation.

In essence, MTA reprograms TLR activation pathways, shifting the cellular response towards a more anti-inflammatory or pro-resolving phenotype. This is characterized by a reduction in pro-inflammatory cytokine production and a decrease in the activation of key inflammatory transcription factors like NF-κB.

Enzyme Inhibition and Modulation

2-Methylthioadenosine is a notable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins. The inhibitory effect of MTA on PRMT5 is particularly significant in the context of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.

MTAP is the enzyme responsible for the salvage of adenine (B156593) and methionine from MTA. In MTAP-deficient tumor cells, MTA accumulates to high intracellular concentrations. This accumulation leads to the direct inhibition of PRMT5 activity. MTA, being structurally similar to S-adenosylmethionine (SAM), the universal methyl donor, can act as a competitive inhibitor of PRMT5. The elevated MTA levels in MTAP-null cancer cells create a state of partial but chronic PRMT5 inhibition, rendering these cells selectively vulnerable to further PRMT5 inhibition.

This selective inhibition has led to the development of MTA-cooperative PRMT5 inhibitors, which are designed to bind to the PRMT5-MTA complex with high affinity, thus potently and selectively killing MTAP-deficient cancer cells while sparing normal cells with functional MTAP. The mechanism of PRMT5 inhibition by MTA is a prime example of how a specific metabolic state of a cell can be exploited for targeted therapy.

Information on the direct competitive inhibition of adenylate kinases by 2-Methylthioadenosine is not sufficiently established in the reviewed scientific literature.

2-Methylthioadenosine plays a significant role in the regulation of cellular protein methylation, a critical post-translational modification that governs a wide range of biological processes. The accumulation of MTA, particularly in cells lacking the enzyme methylthioadenosine phosphorylase (MTAP), leads to a broad deregulation of protein methylation. frontiersin.orgnih.gov

MTA can act as a feedback inhibitor of various methyltransferases, the enzymes responsible for transferring a methyl group from S-adenosylmethionine (SAM) to their respective substrates. nih.gov While it is a poor direct inhibitor for many methyltransferases, its accumulation can alter the intracellular SAM/S-adenosylhomocysteine (SAH) ratio, which is a key determinant of cellular methylation potential.

Research has shown that elevated levels of extracellular MTA can lead to a significant reduction in the steady-state levels of proteins containing symmetrically dimethylated arginine (sDMA) residues, a modification primarily catalyzed by PRMT5. nih.gov This indicates that MTA can specifically modulate the activity of certain protein arginine methyltransferases. The inhibition of RNA-binding protein methylation is particularly noteworthy upon MTA accumulation. nih.gov This modulation of protein methylation patterns can have profound effects on cellular pathways, influencing processes such as cell proliferation and susceptibility to therapeutic agents. nih.gov

| Enzyme/Process | Effect of 2-Methylthioadenosine | Context | Reference |

|---|---|---|---|

| Protein Arginine Methyltransferase 5 (PRMT5) | Inhibition | Accumulation in MTAP-deficient cells | physiology.orgnih.govbiorxiv.org |

| Protein Symmetric Dimethylarginine (sDMA) Methylation | Reduction | Elevated extracellular MTA levels | nih.gov |

| RNA-Binding Protein Methylation | Inhibition | MTA accumulation | nih.gov |

2-Methylthioadenosine's interaction with nucleoside phosphorylases is primarily understood through the function of methylthioadenosine phosphorylase (MTAP), the enzyme that specifically catalyzes the phosphorolysis of MTA. MTAP itself is a member of the broader family of purine (B94841) nucleoside phosphorylases (PNPs). These enzymes are crucial for the salvage pathways of purines, breaking down nucleosides into the corresponding purine base and ribose-1-phosphate.

While MTA is the specific substrate for MTAP, its structural similarity to other purine nucleosides suggests a potential for interaction with other PNPs. In some microorganisms, MTAP has been shown to cleave adenosine, indicating a degree of substrate promiscuity. In a study on B-chronic lymphocytic leukemia, an inverse relationship was observed between the activities of MTA phosphorylase and purine nucleoside phosphorylase, suggesting a potential regulatory crosstalk between these enzymes. However, direct evidence of MTA acting as a potent inhibitor of other mammalian nucleoside phosphorylases is not extensively documented. The primary role of MTA in this context is as a substrate for its specific phosphorylase, MTAP, and its accumulation due to MTAP deficiency has profound downstream effects, rather than through direct inhibition of other PNPs.

Impact on Cyclic AMP (cAMP) Accumulation and Regulation

2-Methylthioadenosine can influence the intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous signaling pathways. This effect is largely attributed to the structural resemblance of MTA to adenosine, which is a well-known regulator of adenylate cyclase, the enzyme responsible for cAMP synthesis.

MTA can interact with adenosine receptors, particularly the A2a and A2b subtypes, which are G-protein coupled receptors that, upon activation, stimulate adenylate cyclase activity, leading to an increase in intracellular cAMP accumulation. This elevation in cAMP levels is a key mechanism underlying some of the anti-inflammatory effects of MTA. For instance, increased cAMP can inhibit the activation of the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

The ability of MTA to modulate cAMP levels provides a direct link between purine metabolism and intracellular signaling cascades that regulate a wide array of cellular functions, including immune responses, cell growth, and differentiation. By influencing cAMP homeostasis, MTA can exert significant control over cellular physiology and pathophysiology.

| Signaling Molecule | Effect of 2-Methylthioadenosine | Mediating Receptor | Downstream Effect |

|---|---|---|---|

| Cyclic AMP (cAMP) | Increased accumulation | Adenosine A2a/A2b Receptors | Inhibition of NF-κB signaling |

Biological Functions and Cellular Processes Modulated by 2 Methylthioadenosine

Regulation of Cell Proliferation and Apoptosis in Cellular Models

2-Methylthioadenosine has been shown to have significant effects on cell proliferation and apoptosis, the body's method of programmed cell death. nih.govnih.govresearchgate.net Research indicates that MTA can inhibit the proliferation of various cancer cells and induce apoptosis. medchemexpress.comjcancer.org For instance, studies have demonstrated its anti-proliferative and pro-apoptotic effects in different cell types. researchgate.net In melanoma cells, MTA treatment was found to inhibit cell proliferation and viability in a dose-dependent manner. nih.gov Similarly, both SAMe and its metabolite MTA have been shown to be pro-apoptotic in colon cancer cells. nih.gov

A noteworthy aspect of 2-Methylthioadenosine's activity is its differential impact on normal versus transformed or cancerous cells. jcancer.orgresearchgate.net Research suggests that MTA exerts opposing effects on apoptosis in normal versus transformed hepatocytes. nih.govunav.edu While it can induce apoptosis in human hepatoma and colon cancer cells, it has been observed to have anti-apoptotic effects in normal hepatocytes and does not induce apoptosis in normal colon epithelial cells. jcancer.orgnih.govnih.govunav.edu This selective action may be attributed to differences in the expression of pro-apoptotic and anti-apoptotic genes between normal and tumor cells. jcancer.org For example, MTA protected primary cultured rat hepatocytes from induced apoptosis, but acted as a pro-apoptotic agent in human hepatoma cell lines like HuH7 and HepG2. nih.govunav.edu

Table 1: Differential Effects of 2-Methylthioadenosine on Cell Lines

| Cell Type | Cell Line | Effect of MTA | Reference |

|---|---|---|---|

| Normal Hepatocytes | Primary Rat Hepatocytes | Antiapoptotic | nih.gov, unav.edu |

| Transformed Hepatocytes | HuH7, HepG2 | Pro-apoptotic | nih.gov, unav.edu |

| Normal Colon Epithelial Cells | NCM460 | No apoptotic effect | nih.gov |

| Colon Cancer Cells | HT-29, RKO | Pro-apoptotic | nih.gov |

In addition to apoptosis, 2-Methylthioadenosine has been identified as a purine (B94841) nucleoside that can induce necrotic cell death. biosynth.com It has shown activity against squamous carcinoma cells, where it is activated by the enzyme nucleoside phosphorylase to its cytotoxic form. biosynth.com

A significant number of human tumor-derived cell lines exhibit methionine-dependent growth, meaning they cannot grow when methionine is replaced by its precursor, homocysteine, in the culture medium. aacrjournals.orgnih.govdtic.mil Research has found a correlation between this methionine-dependent growth and defects in the expression of methylthioadenosine phosphorylase (MTAP), a key enzyme in the methionine salvage pathway. aacrjournals.orgnih.gov Cell lines lacking detectable MTAP protein often show an inability to grow in media containing homocysteine. aacrjournals.orgnih.gov While defects in MTAP are associated with methionine-dependent growth, they are not the direct cause. aacrjournals.orgnih.govdtic.mil However, cells deficient in MTAP, which leads to an accumulation of MTA, are more sensitive to inhibitors of purine biosynthesis. aacrjournals.org

Role in Platelet Function and Aggregation Research

2-Methylthioadenosine and its derivatives, particularly 2-Methylthioadenosine diphosphate (B83284) (2-MeSADP), play a crucial role in the study of platelet function. ontosight.ai ADP is a key signaling molecule that triggers platelet aggregation through P2Y G-protein-coupled receptors, specifically P2Y1 and P2Y12. nih.govnih.gov 2-MeSADP is a potent agonist for P2Y1, P2Y12, and P2Y13 receptors, making it a valuable tool for investigating platelet activation and aggregation. ontosight.airndsystems.commedchemexpress.commedchemexpress.com It effectively induces platelet aggregation and shape change. medchemexpress.commedchemexpress.com

Conversely, antagonists like 2-methylthioadenosine 5′-monophosphate (2MeSAMP) are used to inhibit these processes and study the underlying mechanisms. nih.govnih.govthieme-connect.com Research has shown that 2MeSAMP can inhibit human platelet aggregation. nih.govnih.gov While it was initially understood to act as a P2Y12 antagonist, some studies suggest it may also inhibit platelet function by raising intracellular cAMP levels through a P2Y12-independent pathway. nih.govnih.gov However, other research using P2Y12 deficient models indicates that the inhibitory effects of 2MeSAMP and another antagonist, Cangrelor, are indeed dependent on the P2Y12 receptor. plos.org

Table 2: Role of 2-Methylthioadenosine Derivatives in Platelet Receptor Research

| Compound | Role | Target Receptors | Effect | Reference |

|---|---|---|---|---|

| 2-MeSADP | Agonist | P2Y1, P2Y12, P2Y13 | Induces platelet aggregation | ontosight.ai, rndsystems.com, medchemexpress.com, medchemexpress.com |

Modulation of Inflammatory Responses and Immune Phenotypes in Research Models

2-Methylthioadenosine has demonstrated significant immunomodulatory properties, primarily by suppressing inflammatory responses. frontiersin.orgplos.orgresearchgate.netnih.gov It has been shown to inhibit the production of pro-inflammatory cytokines like TNFα following stimulation by various Toll-like receptor (TLR) ligands. plos.orgnih.gov This immunosuppressive effect is mediated, at least in part, through the activation of adenosine (B11128) A2a and A2b receptors. plos.orgnih.gov

In macrophages, MTA can reprogram their activation, steering them away from a pro-inflammatory state. plos.orgnih.gov It prevents the surface expression of activation markers such as CD69 and CD86 and reduces NF-κB signaling. plos.orgnih.gov Studies using macrophage models have found that MTA promotes the alternative, immunosuppressive M2 phenotype. biorxiv.org This effect is mediated by the adenosine A2B receptor and can be pharmacologically reversed. biorxiv.org The accumulation of MTA in the tumor microenvironment due to the loss of the MTAP enzyme is thought to contribute to an immunosuppressive profile in certain cancers like glioblastoma. biorxiv.org Furthermore, MTA has been shown to impair T cell function, which can be reversed by MTA-depleting enzymes. nih.gov In a mouse sepsis model, bacteria engineered to produce more MTA induced a less severe inflammatory cytokine response. biorxiv.org

Contributions to Cellular Defense Mechanisms

2-Methylthioadenosine also participates in cellular defense mechanisms, particularly against oxidative stress. ontosight.ai Research has indicated that MTA possesses neuroprotective capabilities related to its ability to reduce the production of reactive oxygen species (ROS) and oxidative stress. nih.gov It has been shown to protect against demyelination in cerebellum organotypic cultures. nih.gov

Influence on Gene Expression and Signal Transduction

2-Methylthioadenosine (MTA) and its derivatives are significant modulators of intracellular signaling and gene expression. A primary mechanism through which they exert their influence is by interacting with purinergic receptors, specifically the P2Y receptor family. The diphosphate form, 2-methylthioadenosine diphosphate (2-MeSADP), is a potent agonist for P2Y1, P2Y12, and P2Y13 receptors. medchemexpress.comrndsystems.com Activation of these G-protein-coupled receptors is crucial in various physiological processes, most notably platelet aggregation. medchemexpress.com For instance, 2-MeSADP triggers platelet shape change and aggregation and inhibits the accumulation of cyclic AMP (cAMP) when platelets are exposed to prostaglandin (B15479496) E1. medchemexpress.com

Interestingly, research has shown that some P2Y12 antagonists, such as 2-methylthioadenosine 5'-monophosphate (2-MeSAMP), can inhibit platelet aggregation through a mechanism independent of the Gi-pathway typically associated with P2Y12. nih.gov These antagonists can increase cAMP levels, which inhibits platelet function, suggesting they interact with an unidentified Gs-coupled platelet receptor. nih.gov This dual-action highlights the complexity of MTA-related compounds in signal transduction.

Beyond platelet activation, MTA metabolism is intrinsically linked to gene expression through the regulation of polyamine synthesis and the activity of the enzyme methylthioadenosine phosphorylase (MTAP). The MTAP gene is frequently deleted in various cancers, leading to an accumulation of MTA. aacrjournals.org This buildup inhibits key enzymes in the polyamine biosynthesis pathway, such as spermine (B22157) synthase and spermidine (B129725) synthase, causing an elevation in putrescine levels. aacrjournals.org The enzymatic activity of MTAP is required to suppress anchorage-dependent growth and tumor formation, demonstrating its role as a tumor suppressor. aacrjournals.org In hepatic stellate cells, MTAP-mediated regulation of MTA levels connects polyamine metabolism with the activation of NF-κB and apoptosis. nih.govnih.gov

Furthermore, a modified form of 2-methylthioadenosine, N6-(4-Hydroxyisopentenyl)-2-methylthioadenosine (ms2io6A), is found in transfer RNA (tRNA) adjacent to the anticodon. asm.org The methylthio (ms2) group plays a role in the decoding efficiency of tRNA, thereby influencing the fidelity and rate of protein synthesis, a fundamental aspect of gene expression. asm.org

Table 1: Influence of 2-Methylthioadenosine Derivatives on Signal Transduction

| Compound | Receptor/Enzyme Target | Cellular Effect | Research Finding |

|---|---|---|---|

| 2-MeSADP | P2Y1, P2Y12, P2Y13 Receptors | Induces platelet aggregation; inhibits cAMP accumulation. medchemexpress.comrndsystems.com | A potent agonist with high selectivity for these purinergic receptors. rndsystems.com |

| 2-MeSAMP | Unidentified Gs-coupled receptor | Inhibits platelet aggregation by increasing cAMP levels. nih.gov | Acts as a P2Y12 antagonist but also has a separate inhibitory mechanism. nih.gov |

| MTA | Spermine synthase, Spermidine synthase | Inhibits polyamine synthesis, leading to increased putrescine. aacrjournals.org | Accumulates in MTAP-deficient cells, affecting polyamine homeostasis. aacrjournals.org |

| ms2io6A | tRNA | Contributes to the decoding efficiency of tRNA during translation. asm.org | The ms2 group is critical for the function of certain tRNAs. asm.org |

Involvement in Organismal Development and Reproduction (e.g., in Arabidopsis)

The recycling of 2-Methylthioadenosine is vital for the normal development and reproduction in the model plant organism Arabidopsis thaliana. nih.govnih.gov In plants, MTA is a byproduct of the biosynthesis of polyamines, nicotianamine (B15646), and the hormone ethylene (B1197577). nih.gov It is catabolized by the enzyme 5'-methylthioadenosine nucleosidase (MTN), which is encoded by two genes, MTN1 and MTN2. unh.eduresearchgate.net

Disruption of MTA metabolism leads to significant developmental defects. Studies on Arabidopsis double mutants with severely reduced MTN enzyme activity (mtn1-1/mtn2-1) revealed a pleiotropic phenotype that includes altered vascular development and impaired fertility. nih.govnih.gov These mutants accumulate high levels of MTA, which is associated with altered polyamine profiles and reduced content of nicotianamine, a metal chelator essential for iron homeostasis. nih.gov The observed phenotypes include interveinal chlorosis and sterility. nih.govunh.edu The double knock-down mutant mtn1-1/mtn2-1 is completely sterile, with flowers exhibiting indehiscent anthers and malformed pollen grains. unh.eduresearchgate.net

The accumulation of MTA is the direct cause of these defects, rather than a lack of the downstream product methylthioribose (MTR). nih.gov This was confirmed in experiments where mutant plants expressing a human enzyme that metabolizes MTA through a different pathway appeared normal. nih.gov The primary targets affected by elevated MTA levels are believed to be thermospermine (B1218049) synthase and the spermidine-dependent modification of eukaryotic initiation factor 5A, both crucial for vascular development and general growth. nih.gov

Supplementation with polyamines can partially recover fertility in the mutants, while adding nicotianamine can reverse the interveinal chlorosis and improve fertility, indicating the downstream consequences of MTA accumulation. nih.gov These findings underscore that the efficient recycling of MTA by MTN is a critical regulatory node linking polyamine biosynthesis with plant development and reproduction. unh.edu

**Table 2: Effects of Defective MTA Metabolism in *Arabidopsis thaliana***

| Mutant Genotype | MTN Enzyme Activity | Phenotype | Biochemical Changes |

|---|---|---|---|

| Wild Type | Normal | Normal growth and fertility. | Normal MTA and polyamine levels. nih.gov |

| mtn1-1 | Severely reduced (~80% reduction) | Growth retardation, impaired fertility. unh.eduresearchgate.net | Accumulation of MTA; elevated putrescine and spermine. unh.edu |

| mtn2-1 | Near wild-type activity | Normal growth. unh.eduresearchgate.net | Normal MTA and polyamine levels. researchgate.net |

| mtn1-1/mtn2-1 | Severely reduced (~86% reduction) | Altered vasculature, sterility (indehiscent anthers, malformed pollen). nih.govunh.edu | Increased MTA levels, altered polyamine profiles, reduced nicotianamine. nih.gov |

2 Methylthioadenosine in Post Translational Modifications of Biomolecules

Occurrence as 2-Methylthioadenosine (ms²A) Derivatives in tRNA

2-Methylthioadenosine (ms²A) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA) across all domains of life: bacteria, archaea, and eukarya. nih.gov It is specifically located at position 37, immediately 3' to the anticodon. nih.govfrontiersin.org This modification is not a simple methylation of adenosine (B11128) but rather the addition of a methylthio (-SCH3) group. mdpi.com

The ms²A modification typically occurs on an already modified adenosine at position 37. Common precursors include N6-isopentenyladenosine (i⁶A), N6-threonylcarbamoyladenosine (t⁶A), and N6-hydroxynorvalylcarbamoyladenosine (hn⁶A). nih.govfrontiersin.org This results in the formation of hypermodified nucleosides such as:

2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) : Widely found in bacteria and the mitochondrial tRNAs of some eukaryotes. researchgate.net

2-methylthio-N⁶-threonylcarbamoyladenosine (ms²t⁶A) : Present in some bacteria, as well as in eukaryotes and archaea. researchgate.netoup.com

2-methylthio-N⁶-hydroxynorvalylcarbamoyladenosine (ms²hn⁶A) : Identified in several species of bacteria and archaea. nih.gov

A novel derivative, 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms²ct⁶A) , has been identified in tRNAs from Bacillus subtilis, plants, and Trypanosoma brucei. oup.com

The specific derivative present can vary between different tRNA isoacceptors and organisms. For instance, in Bacillus subtilis, tRNA for Phenylalanine (Phe) and Tyrosine (Tyr) contains ms²i⁶A, while tRNA for Lysine (Lys) has ms²t⁶A. nih.gov In humans, ms²A modifications are found in cytoplasmic tRNA-Lys and mitochondrial tRNAs for Tryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr), and Serine (Ser). nih.gov

Table 1: Occurrence of 2-Methylthioadenosine (ms²A) Derivatives in tRNA

| Derivative | Precursor | Organism(s) | tRNA |

|---|---|---|---|

| ms²i⁶A | i⁶A | Bacteria, Eukaryotic mitochondria | tRNAPhe, tRNATyr |

| ms²t⁶A | t⁶A | Bacteria, Eukaryotes, Archaea | tRNALys |

| ms²hn⁶A | hn⁶A | Bacteria, Archaea | Specific tRNAs |

| ms²ct⁶A | ct⁶A | B. subtilis, plants, T. brucei | tRNALys |

Functional Significance of ms²A in tRNA

The primary function of ms²A modifications at position 37 is to ensure the accuracy and efficiency of protein translation. frontiersin.orgnih.gov These modifications are crucial for stabilizing the codon-anticodon interaction, particularly for tRNAs that read codons beginning with uridine (B1682114) (U) or adenosine (A). nih.govfrontiersin.org By enhancing the base-pairing strength between the third letter of the anticodon and the first letter of the codon, ms²A helps to prevent frameshifting and maintain the correct reading frame during translation. nih.gov

The modifications at position 37, including ms²A, are thought to prevent the formation of non-functional base pairs within the anticodon loop itself, ensuring that the loop remains in an open and structured conformation necessary for binding to the ribosome. researchgate.net A lack of these modifications can lead to aberrant protein synthesis due to errors in the decoding process. researchgate.net For example, the absence of the methylthio modification in the human homolog CDKAL1 is associated with an increased risk of type 2 diabetes, highlighting its importance in processes like proinsulin production. oup.comfrontiersin.org

Biosynthesis of Sulfur Modifications in tRNA

The biosynthesis of sulfur-containing nucleosides in tRNA is a multi-step process involving a cascade of enzymes that mobilize and transfer sulfur. frontiersin.org

The initial step in the biosynthesis of ms²A and other sulfur-containing tRNA modifications is the liberation of sulfur from L-cysteine. frontiersin.orgfrontiersin.org This is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as cysteine desulfurases, such as IscS in bacteria and Nfs1 in eukaryotes. mdpi.com These enzymes generate a persulfide (R-S-SH) intermediate on a conserved cysteine residue within the enzyme itself. mdpi.comfrontiersin.org

This activated sulfur is then transferred through a series of sulfur-carrier proteins. nih.govfrontiersin.org This "sulfur trafficking system" ensures that the sulfur is delivered to the correct downstream pathways, which include not only tRNA modification but also the biosynthesis of iron-sulfur (Fe-S) clusters and other sulfur-containing cofactors. nih.gov In eukaryotes, this sulfur relay can involve several proteins containing rhodanese-homology domains (RHD) and ubiquitin-like proteins. mdpi.com For instance, in yeast, sulfur from Nfs1 is transferred to Tum1 and then to Uba4. mdpi.com

The final step of adding the methylthio group to the adenosine at position 37 is catalyzed by a specific family of enzymes called methylthiotransferases (MTTases). nih.govmdpi.com These enzymes belong to the radical S-adenosylmethionine (SAM) superfamily. mdpi.com

MTTases utilize two [4Fe-4S] clusters. mdpi.com One cluster is involved in the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which is characteristic of radical SAM enzymes. mdpi.com This radical is essential for catalyzing the attachment of the methylthio group to the unactivated carbon center of the adenosine precursor. mdpi.com

Different MTTases are responsible for modifying different precursors. nih.gov For example:

In bacteria, MiaB catalyzes the conversion of i⁶A to ms²i⁶A. nih.gov

MtaB is the bacterial homolog responsible for the conversion of t⁶A to ms²t⁶A. oup.comnih.gov

In humans, the homologs are CDK5RAP1 (for ms²i⁶A) and CDKAL1 (for ms²t⁶A). nih.gov

The biosynthesis of ms²A in bacteria is a [Fe-S] cluster-dependent process. mdpi.comnih.gov This links the modification status of tRNA to the cell's iron-sulfur cluster biogenesis machinery, which is sensitive to environmental stresses. mdpi.com

Table 2: Key Enzymes in ms²A Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Function | Organism(s) |

|---|---|---|---|

| Cysteine Desulfurase | IscS, Nfs1 | Activates sulfur from L-cysteine | Bacteria, Eukaryotes |

| Sulfur-Carrier Protein | Tum1, Uba4 | Transfers activated sulfur | Eukaryotes (Yeast) |

| Methylthiotransferase (MTTase) | MiaB | i⁶A → ms²i⁶A | Bacteria |

| Methylthiotransferase (MTTase) | MtaB | t⁶A → ms²t⁶A | Bacteria |

| Methylthiotransferase (MTTase) | CDK5RAP1 | i⁶A → ms²i⁶A | Humans |

| Methylthiotransferase (MTTase) | CDKAL1 | t⁶A → ms²t⁶A | Humans |

Research Methodologies and Analytical Approaches for 2 Methylthioadenosine

Detection and Quantification in Biological Samples

Accurate detection and quantification of 2-Methylthioadenosine in biological matrices such as plasma, urine, and tissues are fundamental to understanding its physiological and pathological relevance. Researchers employ advanced analytical platforms that offer high sensitivity and specificity.

Ultra-Performance Liquid Chromatography (UPLC) with Fluorescence Detection

Ultra-Performance Liquid Chromatography (UPLC) coupled with fluorescence detection is a powerful technique for the determination of 2-Methylthioadenosine and related metabolites. researchgate.netnih.gov This method often involves a derivatization step to enhance the fluorescence properties of the target analytes, thereby increasing the sensitivity of the assay. researchgate.netnih.gov

A validated UPLC method with fluorescence detection has been developed for the simultaneous determination of several methionine cycle metabolites, including 2-Methylthioadenosine, in human blood plasma. nih.gov This approach typically involves solid-phase extraction for sample cleanup, followed by derivatization with an agent like chloroacetaldehyde. researchgate.netnih.gov The separation is achieved on a C18 column with a gradient elution. researchgate.netnih.gov This methodology offers high sensitivity, with limits of detection and quantification in the low nanomolar range, and demonstrates good accuracy and precision. researchgate.netnih.gov

| Parameter | Value | Source |

| Limit of Detection | 2 nM | researchgate.netnih.gov |

| Limit of Quantification | 5 nM | researchgate.netnih.gov |

| Accuracy | 97.2–101% | researchgate.netnih.gov |

| Intra- and Interday Precision | 2.2–9.0% | researchgate.netnih.gov |

| Average Level in Healthy Volunteers | 14.8 nM | researchgate.netnih.gov |

Targeted Quantitative Metabolomics Approaches

Targeted quantitative metabolomics has emerged as a crucial tool for studying specific sets of metabolites, including 2-Methylthioadenosine, with high accuracy and reproducibility. metabolomicscentre.ca This approach is particularly valuable for biomarker discovery and for monitoring changes in metabolic pathways in response to disease or therapeutic interventions. metabolomicscentre.canih.gov

Liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) is a commonly used platform for targeted metabolomics. nih.gov A fast, simple, and sensitive quantitative method has been developed for the simultaneous determination of eleven nucleosides and deoxynucleosides, including 2-Methylthioadenosine, in urine samples. nih.gov This method often requires minimal sample pretreatment and utilizes dynamic multiple reaction monitoring (dMRM) for enhanced specificity and sensitivity. nih.gov In a study on bladder cancer patients, targeted metabolomics revealed a decrease in the concentration of 2-Methylthioadenosine 24 hours after tumor resection, highlighting its potential as a biomarker. nih.govdntb.gov.ua

Enzymatic Assay Development and Kinetic Characterization

Understanding the enzymes that metabolize 2-Methylthioadenosine is critical for deciphering its biological functions. The development of robust enzymatic assays allows for the kinetic characterization of these enzymes and the screening of potential inhibitors.

Continuous Fluorescence Assays using 2-Amino-5'-methylthioadenosine (2AMTA)

A significant challenge in assaying enzymes like 5'-methylthioadenosine phosphorylase (MTAP) and 5'-methylthioadenosine nucleosidase (MTAN) is the spectral similarity between the substrate (5'-methylthioadenosine) and the product (adenine). nih.govnih.govosti.govacs.org To overcome this, a continuous fluorescence assay has been developed using 2-amino-5'-methylthioadenosine (2AMTA) as an alternative substrate. nih.govnih.govosti.govacs.org

The enzymatic cleavage of 2AMTA produces 2,6-diaminopurine, a highly fluorescent compound that can be easily quantified. nih.govnih.govosti.govacs.org This assay has been successfully used to kinetically characterize human MTAP and bacterial MTANs. nih.govosti.gov The kinetic values obtained with this method are consistent with previously reported data but exhibit smaller experimental errors. nih.govosti.gov This assay is well-suited for high-throughput screening of inhibitors and for detailed pre-steady-state kinetic analysis of the target enzymes. nih.govnih.govosti.govacs.org

Radioligand Binding Assays

Radioligand binding assays are a classic and powerful technique for characterizing receptor-ligand interactions. These assays use a radiolabeled form of a ligand to measure its binding to a specific receptor. While direct radioligand binding assays for 2-Methylthioadenosine are less common, related compounds are used to study purinergic receptors.

For instance, [³⁵S]adenosine-5'-O-(3-thio)triphosphate ([³⁵S]ATPγS) has been used as a radioligand to study the rat recombinant P2X4 purinoceptor. nih.gov In these studies, purinoceptor agonists like ATP and 2-methylthioadenosine triphosphate demonstrated nanomolar affinity for the receptor. nih.gov Similarly, [³²P]2-methylthio-ADP has been synthesized and used as a radioligand for ADP receptors on intact platelets. jci.org Another example is the use of [³⁵S]adenosine 5′-O-(2-thiodiphosphate) ([³⁵S]ADPβS) to characterize P2 receptors in the ampulla from the frog semicircular canal, where 2-methylthioadenosine 5'-triphosphate showed some inhibitory activity. physiology.org

Genetic and Molecular Techniques in 2-Methylthioadenosine Research

Genetic and molecular techniques are indispensable for investigating the functional roles of 2-Methylthioadenosine and the enzymes involved in its metabolism. These approaches allow for the manipulation of gene expression to study the consequences of altered 2-Methylthioadenosine levels.

The gene encoding methylthioadenosine phosphorylase (MTAP), a key enzyme in the methionine salvage pathway, is frequently deleted in various human cancers. nih.govnih.govaacrjournals.org Molecular techniques such as Polymerase Chain Reaction (PCR) are used to detect these gene deletions in tumor samples. nih.gov Semiquantitative reverse transcription-PCR (RT-PCR) and immunohistochemistry are employed to measure mRNA and protein expression levels, respectively, confirming the functional loss of the MTAP gene. nih.gov

Gene Deletion Studies in Model Organisms (e.g., mtn mutants)

Gene deletion studies in model organisms have been instrumental in elucidating the physiological roles of 2-Methylthioadenosine (MTA) and the consequences of its accumulation. By creating knockout mutants for the gene encoding 5'-methylthioadenosine nucleosidase (MTN), the primary enzyme responsible for MTA salvage, researchers can observe the direct effects of impaired MTA metabolism.

In the plant model Arabidopsis thaliana, two genes, MTN1 and MTN2, encode for MTN. researchgate.net While MTN1 accounts for approximately 80% of the total MTN activity, single mutants (mtn1-1 or mtn2-1) exhibit subtle phenotypes. researchgate.net However, a double mutant, mtn1-1mtn2-1, which retains only about 14% of the wild-type MTN enzyme activity, displays a wide range of developmental and metabolic abnormalities. nih.govnih.gov These include altered vasculature, impaired fertility, and changes in polyamine profiles. nih.govnih.gov The abnormal traits observed in these mutants are directly linked to the accumulation of MTA, as demonstrated by the rescue of the wild-type phenotype when either a functional MTN gene or a human methylthioadenosine phosphorylase gene (which also metabolizes MTA) is expressed in the mutant background. nih.gov This confirms that the observed defects are due to MTA toxicity rather than a deficiency in its metabolic product, methylthioribose (MTR). nih.gov

Similarly, in the pathogenic bacterium Escherichia coli O157:H7, a knockout of the mtn gene (MTN KO) leads to significant physiological changes. boisestate.edu The MTN KO strain exhibits delayed growth, reduced biofilm formation, and decreased in vitro virulence, including a diminished ability to adhere to mammalian cells. boisestate.edu These effects are attributed to the disruption of metabolic pathways that are dependent on the removal of MTA, which acts as a product inhibitor for S-adenosylmethionine (SAM)-dependent reactions. boisestate.edu

These gene deletion studies underscore the critical importance of MTA recycling in maintaining normal cellular function and development across different biological kingdoms. The accumulation of MTA due to MTN deficiency leads to a cascade of downstream effects, highlighting its role as a key metabolic regulator.

Droplet Digital PCR (ddPCR) for MTAP Gene Status

Droplet Digital PCR (ddPCR) has emerged as a powerful and sensitive technique for determining the gene status of methylthioadenosine phosphorylase (MTAP), an enzyme that is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers. researchgate.netnih.gov This method offers a quantitative approach to detect gene deletions, providing a potential alternative to more traditional techniques like fluorescence in situ hybridization (FISH). researchgate.netnih.govnih.gov

In studies of malignant pleural mesothelioma (MPM), ddPCR has been validated as a robust method for detecting homozygous deletions of both MTAP and CDKN2A. researchgate.netnih.govnih.gov In one study, ddPCR demonstrated a high concordance rate with FISH for detecting CDKN2A homozygous loss (92%). researchgate.netnih.gov The sensitivity and specificity of ddPCR for detecting CDKN2A homozygous loss were found to be 72% and 100%, respectively. researchgate.netnih.gov Furthermore, a strong correlation was observed between the ddPCR results for MTAP and CDKN2A gene loss, with 82% of cases showing co-deletion of both genes as determined by ddPCR. researchgate.netnih.govresearchgate.net

The ddPCR technique involves partitioning a DNA sample into thousands of nanoliter-sized droplets, with PCR amplification occurring in each individual droplet. This partitioning allows for the absolute quantification of target DNA molecules, making it highly suitable for detecting copy number variations such as gene deletions. The process typically involves isolating DNA from formalin-fixed paraffin-embedded (FFPE) tissue samples, which is then used as the template for the ddPCR reaction. researchgate.netnih.gov

The data below summarizes the concordance between ddPCR and FISH in detecting MTAP and CDKN2A gene loss in malignant pleural mesothelioma.

| Gene | Concordance Rate with FISH | Sensitivity for Homozygous Loss | Specificity for Homozygous Loss |

| MTAP | 93% nih.gov | Not explicitly stated | Not explicitly stated |

| CDKN2A | 92% researchgate.netnih.govnih.gov | 72% researchgate.netnih.gov | 100% researchgate.netnih.gov |

These findings highlight the utility of ddPCR as a reliable and efficient tool for assessing MTAP gene status in cancer research, offering a high degree of concordance with established methods and providing valuable information for diagnostic and research purposes. researchgate.netnih.govnih.govfrontiersin.org

Immunohistochemistry (IHC) for MTAP Expression as a Research Tool

Immunohistochemistry (IHC) has been widely adopted as a research tool to investigate the expression of methylthioadenosine phosphorylase (MTAP) in various tissues and disease states. Loss of MTAP protein expression, as detected by IHC, often serves as a surrogate marker for the homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21. oup.comnih.gov This makes MTAP IHC a valuable technique for studying the molecular alterations in a range of cancers. bio-connect.nlbiocompare.com

In the context of cancer research, MTAP IHC is used to identify tumors with MTAP deficiency. bio-connect.nl This information is crucial for understanding the clinicopathological associations of MTAP loss and for exploring potential therapeutic strategies that target this specific metabolic vulnerability. For instance, in studies of urothelial carcinoma and non-small cell lung cancer (NSCLC), MTAP IHC has been shown to be an accurate method for detecting MTAP deficiency. nih.govnih.gov

The following table summarizes the performance of MTAP IHC as a surrogate marker for CDKN2A homozygous deletion in different cancer types.

| Cancer Type | Sensitivity | Specificity |

| Malignant Pleural Mesothelioma | 65-88% amegroups.org | 96-100% amegroups.org |

| Infiltrating Gliomas and Meningiomas | 92.3% oup.com | 97.5% oup.com |

The widespread availability and cost-effectiveness of IHC make it a practical tool for large-scale screening of tumor samples for MTAP expression. researchgate.net The availability of extensively validated antibodies, such as the recombinant rabbit monoclonal antibody MSVA-741R, further enhances the reliability and reproducibility of MTAP IHC in research settings. bio-connect.nl

Structural Biology and Enzymatic Mechanisms

Crystal Structure Analysis of Enzymes Interacting with 2-Methylthioadenosine

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of enzymes that interact with 2-Methylthioadenosine (MTA), providing profound insights into their substrate specificity, catalytic mechanisms, and the design of potent inhibitors. The enzymes primarily studied in this context are 5'-methylthioadenosine phosphorylase (MTAP) and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN).

Crystal structures of human MTAP have been determined in complex with MTA and various substrate and transition-state analogues. rcsb.orgrcsb.orgpdbj.org These structures reveal a trimeric architecture where each monomer contributes to an active site located at the interface between subunits. rcsb.org The active site is a well-defined pocket that accommodates the adenine (B156593) and methylthioribose moieties of MTA. Analysis of these structures has highlighted key amino acid residues involved in substrate binding and catalysis. For example, the structure of human MTAP in complex with 2-amino-MTA and sulfate (B86663) has been solved at a resolution of 1.81 Å, providing a detailed view of the interactions within the active site. rcsb.org

The table below provides examples of crystal structures of enzymes in complex with MTA or its analogues, deposited in the Protein Data Bank (PDB).

| PDB ID | Enzyme | Organism | Ligand(s) | Resolution (Å) |

| 5EUB | 5'-deoxy-5'-methylthioadenosine phosphorylase | Homo sapiens | 2-amino-MTA, Sulfate | 1.81 rcsb.org |

| 2A8Y | 5'-deoxy-5'-methylthioadenosine phosphorylase II | Sulfolobus solfataricus | MTA, Sulfate | 1.45 rcsb.org |

| 2QTT | 5'-Methylthioadenosine nucleosidase | Arabidopsis thaliana | Formycin A | 1.8-2.0 rcsb.org |

| 6DZ2 | 5'-deoxy-5'-methylthioadenosine phosphorylase | Homo sapiens | Transition-state analogue | Not specified pdbj.org |

These structural studies have been instrumental in understanding the molecular basis of enzyme function and have provided a rational framework for the development of selective inhibitors targeting these enzymes for therapeutic purposes. pdbj.orgplos.org

Isotope Effects in Methylthioadenosine Nucleosidases for Mechanistic Insights

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the transition state structures and catalytic mechanisms of enzymatic reactions. drugbank.comnih.gov In the case of methylthioadenosine nucleosidases (MTANs), KIEs have provided detailed insights into the nature of the bond-breaking and bond-forming events during the hydrolysis of 2-Methylthioadenosine (MTA). drugbank.comnih.gov

The table below presents intrinsic KIEs measured for the hydrolysis of MTA by E. coli MTAN.

| Labeled Position | Intrinsic KIE |

| 1'-³H | 1.160 ± 0.004 drugbank.com |

| 1'-¹⁴C | 1.004 ± 0.003 drugbank.com |

| 2'-³H | 1.044 ± 0.004 drugbank.com |

| 4'-³H | 1.015 ± 0.002 drugbank.com |

| 5'-³H | 1.010 ± 0.002 drugbank.com |

| 9-¹⁵N | 1.018 ± 0.006 drugbank.com |

| Me-³H₃ | 1.051 ± 0.002 drugbank.com |

These detailed mechanistic investigations, combining experimental KIE measurements with computational modeling, have provided a deep understanding of the catalytic strategies employed by methylthioadenosine nucleosidases. drugbank.comnih.govpnas.orgpnas.orgnih.govacs.org

Advanced Research and Future Directions in 2 Methylthioadenosine Studies

Synthetic Biology Applications for Investigating 2-Methylthioadenosine Pathways

Synthetic biology is providing innovative tools to dissect and engineer the metabolic pathways involving 2-methylthioadenosine (MTA). mdpi.com By constructing synthetic carotenoid pathways in yeast (Saccharomyces cerevisiae), researchers can investigate enzymes that are otherwise difficult to study in vitro, such as those involved in pathways connected to S-adenosylmethionine (SAM), the precursor to MTA. embopress.org This approach allows for the precise modulation of enzyme activities and substrate concentrations within a living cell, offering a dynamic way to study reaction kinetics in vivo. embopress.org

A key application lies in engineering microorganisms to serve as platforms for producing valuable chemicals, a process where understanding and optimizing pathways like the methionine salvage pathway is crucial. mdpi.com The enzyme 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), central to bacterial MTA metabolism, is a frequent target of such investigations. nih.gov Synthetic biology tools enable the co-expression of multiple enzymes and their associated maturation proteins, which is particularly important for complex metalloenzymes involved in these pathways. mdpi.com For example, strategies are being developed to optimize the maturation, stability, and electron transfer of metallocluster enzymes that participate in SAM-dependent reactions, which produce MTA as a byproduct. mdpi.comnih.gov

Furthermore, cell-free freeze-dried systems are being developed to manufacture therapeutics on demand, demonstrating the potential to harness these complex biochemical pathways outside of a living cell. youtube.com By reconstructing and manipulating MTA-related metabolic circuits, synthetic biology not only deepens the fundamental understanding of MTA metabolism but also paves the way for novel biotechnological applications.

Elucidation of Novel Receptors and Signaling Pathways

Recent research has identified that 5'-deoxy-5'-methylthioadenosine (MTA), a structurally similar molecule to adenosine (B11128), exerts significant biological effects by interacting with specific cell surface receptors, particularly adenosine receptors. nih.gov This interaction triggers downstream signaling cascades that modulate cellular functions. In macrophages, MTA's anti-inflammatory effects, such as the suppression of TNFα, are mediated through the A2a and A2b adenosine receptors. nih.gov The role of these receptors was confirmed using specific antagonists which reversed the inhibitory effects of MTA. nih.govnih.gov

In the context of melanoma, extracellular MTA accumulation resulting from the loss of the enzyme methylthioadenosine phosphorylase (MTAP) has been shown to signal through the adenosine A2B receptor (ADORA2B). nih.gov Studies using knockdown experiments and specific receptor antagonists have confirmed that MTA activates the transcription factor activator protein-1 (AP-1) via the ADORA2B receptor. nih.gov Interestingly, this signaling does not follow the classical cyclic adenosine monophosphate (cAMP) or Ca²⁺-dependent pathways; instead, it involves the protein kinase C (PKC) signaling cascade. nih.gov

Beyond MTA, its derivatives, such as 2-Methylthioadenosine diphosphate (B83284) and 2-Methylthioadenosine triphosphate, act as potent agonists for P2Y purinergic receptors. tocris.comtocris.com 2-Methylthioadenosine diphosphate shows selectivity for P2Y₁, P2Y₁₂, and P2Y₁₃ receptors, while 2-Methylthioadenosine triphosphate is a non-selective P2 agonist. tocris.comtocris.comrndsystems.comrndsystems.com The activation of these receptors is implicated in a wide range of physiological processes, and these MTA-related compounds serve as important pharmacological tools for their study. tocris.comevitachem.com

| Compound | Receptor(s) | Downstream Effect/Signaling Pathway | Cell/System Studied |

|---|---|---|---|

| 5'-deoxy-5'-methylthioadenosine (MTA) | Adenosine A2a and A2b Receptors | Suppression of TNFα production; anti-inflammatory response. nih.gov | Macrophages. nih.gov |

| 5'-deoxy-5'-methylthioadenosine (MTA) | Adenosine A2B Receptor (ADORA2B) | Activation of AP-1 transcription factor via Protein Kinase C (PKC) signaling. nih.gov | Melanoma cells. nih.gov |

| 2-Methylthioadenosine diphosphate | P2Y₁, P2Y₁₂, P2Y₁₃ Receptors | Induces platelet aggregation; inhibits cAMP accumulation. tocris.comrndsystems.com | Blood platelets. tocris.com |

| 2-Methylthioadenosine triphosphate | P2 Purinoceptors (non-selective) | General purinergic receptor activation. tocris.comrndsystems.com | General research use. tocris.com |

Research into Redox Regulation of 2-Methylthioadenosine Metabolism

The metabolism of 5'-deoxy-5'-methylthioadenosine (MTA) is subject to redox regulation, primarily through the modulation of its key catabolizing enzyme, methylthioadenosine phosphorylase (MTAP). portlandpress.com The activity of MTAP can be significantly influenced by the presence of reactive oxygen species (ROS), which are often elevated under conditions of oxidative stress and inflammation. portlandpress.comportlandpress.com

Studies in liver cells have shown that MTAP is inactivated by hydrogen peroxide (H₂O₂). portlandpress.com This inactivation is reversible and results from a decrease in the enzyme's maximum reaction velocity (Vmax). portlandpress.com The molecular mechanism involves the specific oxidation of two cysteine residues, Cys¹³⁶ and Cys²²³, to sulfenic acid. portlandpress.com These two residues are conserved in mammalian MTAP but are absent in many other species, explaining the lack of this specific redox regulation in certain organisms. portlandpress.com Further oxidation can lead to the formation of a disulfide bond between Cys¹⁴⁵ and Cys²¹¹, although this modification is not directly responsible for the loss of enzyme activity. portlandpress.com

This ROS-mediated inactivation of MTAP has significant functional implications. By reducing the degradation of MTA, the cell can maintain intracellular MTA levels. portlandpress.com This may serve as an adaptive response to pathological conditions like inflammation, where maintaining MTA levels could be critical for cellular functions. portlandpress.com The regulation of MTAP by ROS represents a key checkpoint in the methionine salvage pathway, linking cellular redox status directly to MTA metabolism. portlandpress.comportlandpress.com

Exploration of 2-Methylthioadenosine in Inter-Organismal Interactions (e.g., Quorum Sensing)

| Inhibitor | Target Enzyme | Organism(s) Studied | Observed Effect |

|---|---|---|---|

| MT-DADMe-Immucillin-A | MTAN | Vibrio cholerae | Potent MTAN inhibitor (IC₅₀ = 27 nM); disrupts autoinducer production. nih.gov |

| BuT-DADMe-Immucillin-A | MTAN | Vibrio cholerae, E. coli O157:H7 | Potent MTAN inhibitor (IC₅₀ = 6 nM in V. cholerae, 125 nM in E. coli); inhibits AI-2 production and reduces biofilm formation. researchgate.netnih.gov |

| EtT-DADMe-Immucillin-A | MTAN | Vibrio cholerae | Potent MTAN inhibitor (IC₅₀ = 31 nM); disrupts autoinducer production. nih.gov |

Unraveling the Role of 2-Methylthioadenosine in Epigenetic Regulation

2-Methylthioadenosine (MTA) is emerging as a significant modulator of the epigenetic landscape. The epigenome integrates signals from the cellular metabolic network to regulate gene expression, and MTA's role is intrinsically linked to the metabolism of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. nih.govmdpi.com These reactions, catalyzed by methyltransferases, are fundamental to epigenetic regulation, including the methylation of DNA and histones. clinician.com

In many cancers, the gene for methylthioadenosine phosphorylase (MTAP) is deleted, leading to the accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA). nih.govnih.gov Elevated MTA levels competitively inhibit protein methyltransferases, most notably protein arginine methyltransferase 5 (PRMT5). nih.govnih.gov This inhibition disrupts the symmetrical dimethylation of arginine residues on histone and non-histone proteins, leading to widespread changes in gene expression. nih.gov For instance, MTA accumulation profoundly impairs T-cell function through the inhibition of PRMT5. nih.gov

Studies investigating the proteome and methyl-proteome of liver cells deficient in MTAP have revealed significant alterations. nih.gov The accumulation of MTA leads to differential methylation of numerous proteins, including those involved in carcinogenesis and the regulation of RNA-binding proteins. nih.gov This demonstrates that fluctuations in intracellular MTA levels can serve as a metabolic signal that directly impacts the epigenetic machinery, thereby providing a novel regulatory layer that links cellular metabolism to gene expression and cell fate. mdpi.comnih.gov

Development of Research Probes and Tools based on 2-Methylthioadenosine Analogs

Analogs of 2-methylthioadenosine (MTA) are invaluable tools for biochemical and pharmacological research, enabling the detailed study of enzymes and pathways involved in its metabolism. uvic.ca The development of these molecular probes is driven by the need to understand the structure-function relationships of key enzymes like methylthioadenosine phosphorylase (MTAP) and methylthioadenosine nucleosidase (MTAN). uvic.canih.gov

One research avenue involves synthesizing and testing a series of MTA analogs to probe the substrate specificity of MTAP. For example, phenylthioadenosine (PTA) derivatives with various substituents have been created to determine which modifications are tolerated by the enzyme's active site. uvic.ca Such studies inform the design of selective inhibitors or substrates for MTAP, which is a therapeutic target in cancers where the MTAP gene is deleted. uvic.ca Similarly, highly potent transition-state analogs of MTAN have been developed, such as methylthio-DADMe-immucillin-A, which inhibit the enzyme at picomolar concentrations and are used to study its role in bacterial quorum sensing. nih.gov